molecular formula C21H26ClNO3S B10859481 Tipentosin HCl CAS No. 95588-10-6

Tipentosin HCl

Cat. No.: B10859481
CAS No.: 95588-10-6
M. Wt: 408.0 g/mol
InChI Key: YOIOINQCJZQHPS-YDBXVIRUSA-N
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Description

Tipentosin hydrochloride is a small molecule compound known for its potential therapeutic applications. It is a hydrochloride salt form of Tipentosin, which enhances its solubility and stability. This compound has been studied for its various biological activities and potential use in treating certain medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tipentosin hydrochloride involves several steps, starting from basic organic compounds. The process typically includes:

    Formation of the Core Structure: The core structure of Tipentosin is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Introduction of Functional Groups: Various functional groups are introduced to the core structure through substitution reactions.

    Hydrochloride Formation: The final step involves converting Tipentosin into its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of Tipentosin hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions efficiently.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Tipentosin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Tipentosin can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

Tipentosin hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as hypertension and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tipentosin hydrochloride involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ticlopidine: A platelet aggregation inhibitor used in preventing thrombotic strokes.

    Piperidine Derivatives: Compounds with a similar core structure used in various pharmaceutical applications.

Uniqueness

Tipentosin hydrochloride stands out due to its unique combination of functional groups and its specific biological activities. Unlike other similar compounds, it has shown potential in a broader range of applications, from medicinal chemistry to industrial processes.

Properties

CAS No.

95588-10-6

Molecular Formula

C21H26ClNO3S

Molecular Weight

408.0 g/mol

IUPAC Name

5-[[[(1S,2S,3S)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride

InChI

InChI=1S/C21H25NO3S.ClH/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15;/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3;1H/t14?,17-,18-,21-;/m0./s1

InChI Key

YOIOINQCJZQHPS-YDBXVIRUSA-N

Isomeric SMILES

CC1=CC2=C(S1)CCC(C2=O)CN[C@H]3CC[C@@H]([C@H]3O)OC4=CC=CC=C4.Cl

Canonical SMILES

CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4.Cl

Origin of Product

United States

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